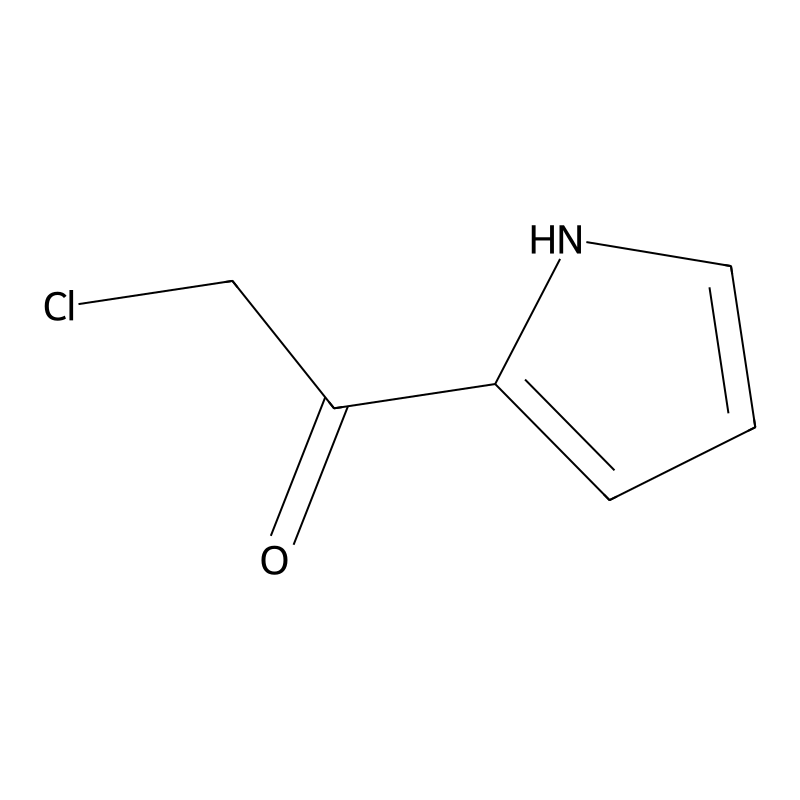2-chloro-1-(1H-pyrrol-2-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crystallography and Hydrogen Bonding Studies
Field: Crystallography
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is used in the study of crystal and molecular structures of carbonyl 2-substituted pyrroles.
Proteomics Research
Field: Proteomics
Application Summary: “2-Chloro-1-(1H-pyrrol-2-yl)ethanone” is a pyrrole compound used for proteomics research.
Synthesis of Pyrrolo[1,2-a]quinoxalines
Field: Organic Chemistry
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of pyrrolo[1,2-a]quinoxalines.
Synthesis of 1,3-Diazole Derivatives
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” can be used in the synthesis of 1,3-diazole derivatives.
Safety and Handling
Field: Safety and Handling
Application Summary: “2-chloro-1-(1H-pyrrol-2-yl)ethanone” is a chemical compound that requires proper safety and handling procedures.
2-Chloro-1-(1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula and a molecular weight of 143.57 g/mol. It features a chloro group attached to the second carbon of an ethanone moiety, which is also linked to a pyrrole ring at the first position. This compound is notable for its unique structure that combines both a heterocyclic aromatic system and a carbonyl group, making it a significant subject of study in organic chemistry and medicinal research .
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
- Reduction: Reduction reactions can convert the carbonyl group into alcohols or alkanes.
Common reagents and conditions for these reactions include:
- Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.
- Oxidation: Potassium permanganate or chromium trioxide.
- Reduction: Lithium aluminum hydride or sodium borohydride.
Research indicates that 2-chloro-1-(1H-pyrrol-2-yl)ethanone exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with biological macromolecules in significant ways. The mechanism of action likely involves its electrophilic carbonyl group and nucleophilic chlorine atom, which facilitate various chemical transformations that could impact cellular functions .
The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. A common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride under reflux conditions. This synthetic route is adaptable for larger-scale production, which may involve continuous flow processes to enhance efficiency and yield while ensuring safety and environmental controls .
This compound serves several important applications:
- Organic Synthesis: It acts as an intermediate in synthesizing various heterocyclic compounds.
- Medicinal Chemistry: It is explored as a precursor for developing pharmaceutical agents.
- Biological Studies: Its potential therapeutic effects are under investigation.
- Industrial
Studies on the interactions of 2-chloro-1-(1H-pyrrol-2-yl)ethanone with biomolecules are ongoing. The compound's reactivity due to its electrophilic nature suggests that it may form covalent bonds with proteins or nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with 2-chloro-1-(1H-pyrrol-2-yl)ethanone:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | Contains a methyl group on the pyrrole ring | Additional methyl substitution alters reactivity |
| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | Lacks the chloro group | Focuses on methyl-substituted pyrrole derivatives |
| 2-Bromo-1-(1H-pyrrol-2-yl)ethanone | Contains a bromo group instead of chloro | Different halogen alters reactivity and properties |
| 2-Chloro-1-(2-pyrrolyl)ethanone | Different substitution on the pyrrole ring | Varies in electronic properties due to substitution |
| 2-Chloroacetophenone | Aromatic ketone without pyrrole | Represents a different class of compounds |
The uniqueness of 2-chloro-1-(1H-pyrrol-2-yl)ethanone lies in its specific substitution pattern on the pyrrole ring combined with the presence of a chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .








